molecular formula C11H14N2O B8475500 4-(2-Amino-2-methylpropoxy)benzonitrile

4-(2-Amino-2-methylpropoxy)benzonitrile

Cat. No.: B8475500
M. Wt: 190.24 g/mol
InChI Key: UNRGKDRYVAJCKR-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methylpropoxy)benzonitrile is a benzonitrile derivative featuring a para-substituted 2-amino-2-methylpropoxy group. This compound combines the electron-withdrawing nitrile group with a branched alkoxyamine substituent, which confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the protonatable amino group.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(2-amino-2-methylpropoxy)benzonitrile

InChI

InChI=1S/C11H14N2O/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-6H,8,13H2,1-2H3

InChI Key

UNRGKDRYVAJCKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-[(4-Methoxyphenyl)amino]benzonitrile (CAS 319016-04-1)
  • Structure: Features a para-methoxyphenylamino group instead of the amino-methylpropoxy substituent.
  • Synthesis : Prepared via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, highlighting the role of aryl halide intermediates .
  • Key Differences: The methoxy group is less polar than the amino-methylpropoxy group, reducing water solubility.
TMC278/Rilpivirine (4-[[4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]benzonitrile)
  • Structure: Contains a cyanoethenyl-substituted aromatic system.
  • Pharmacological Relevance: A non-nucleoside reverse transcriptase inhibitor (NNRTI) with amphiphilic properties critical for oral bioavailability. Molecular dynamics studies reveal that its substituents promote aggregation, enhancing solubility in gastrointestinal fluids .
  • Key Differences: The cyanoethenyl group in TMC278 contributes to extended conjugation, increasing rigidity. In contrast, the amino-methylpropoxy group in the target compound introduces flexibility and hydrogen-bonding capability. TMC278’s amphiphilicity is optimized for membrane permeability, whereas the target compound’s amino group may prioritize solubility over lipophilicity .
C. 3-Phenyl-2-arylhydrazonopropanenitriles (e.g., 4a,b from )
  • Structure : Nitrile-containing intermediates used to synthesize indoles and triazoles.
  • Reactivity : Undergo cyclization reactions (e.g., with ZnCl₂) to form heterocycles, demonstrating the nitrile’s role as a directing group.
  • Key Differences: The target compound lacks the hydrazone moiety, limiting its utility in cyclization reactions. The amino-methylpropoxy group may stabilize intermediates during synthesis compared to arylhydrazononitriles, which require harsh conditions for rearrangement .

Physicochemical and Pharmacokinetic Properties

Property 4-(2-Amino-2-methylpropoxy)benzonitrile 4-[(4-Methoxyphenyl)amino]benzonitrile TMC278/Rilpivirine
Molecular Weight ~220 g/mol (estimated) ~254 g/mol 366 g/mol
LogP ~1.2 (predicted) ~2.5 ~4.8
Solubility High in polar solvents (e.g., DMSO) Moderate in DMSO Low in water
Key Functional Groups Amino, nitrile, ether Methoxy, nitrile, aryl amine Cyanoethenyl, nitrile
  • LogP Trends: The amino group in the target compound reduces lipophilicity compared to TMC278, aligning it closer to hydrophilic drug candidates.
  • Bioavailability: TMC278’s amphiphilic design enhances oral absorption, while the target compound’s solubility may favor intravenous administration .

Preparation Methods

Procedure:

  • Protection : 2-Amino-2-methylpropanol is treated with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) to yield Boc-protected 2-amino-2-methylpropanol.

  • Etherification : The protected alcohol reacts with 4-hydroxybenzonitrile using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C.

  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the target compound.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1Boc₂O, TEA, DCM9298
2DEAD, PPh₃, THF7895
3TFA/DCM9099

Advantages : High regioselectivity; minimal side products.
Limitations : Costly reagents (DEAD, PPh₃); multi-step process.

Williamson Ether Synthesis with Alkyl Halides

This classical method involves nucleophilic substitution between a phenol and an alkyl halide.

Procedure:

  • Halide Preparation : 2-Amino-2-methylpropanol is converted to 2-bromo-2-methylpropylamine hydrobromide using HBr/AcOH.

  • Ether Formation : 4-Hydroxybenzonitrile reacts with the alkyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C.

Key Data :

StepReagents/ConditionsYield (%)
1HBr/AcOH, 60°C85
2K₂CO₃, DMF, 80°C65

Advantages : Scalable; uses inexpensive bases.
Limitations : Competing elimination reactions reduce yield; requires halogenated precursors.

Reductive Amination of Ketone Intermediates

A two-step sequence involving ketone formation followed by reductive amination.

Procedure:

  • Ketone Synthesis : 4-(2-Oxo-2-methylpropoxy)benzonitrile is prepared via oxidation of 4-(2-hydroxy-2-methylpropoxy)benzonitrile using pyridinium chlorochromate (PCC).

  • Reduction : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Key Data :

StepReagents/ConditionsYield (%)
1PCC, DCM70
2NaBH₃CN, NH₄OAc60

Advantages : Avoids protective groups; single-pot reduction.
Limitations : Low yields due to over-reduction byproducts.

Nucleophilic Aromatic Substitution (NAS)

Direct displacement of a leaving group on the aromatic ring by an amino alcohol.

Procedure:

4-Fluorobenzonitrile reacts with 2-amino-2-methylpropanol in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (KOtBu) at 100°C.

Key Data :

Reagents/ConditionsYield (%)Purity (%)
KOtBu, DMSO, 100°C5590

Advantages : Transition-metal-free; concise.
Limitations : Limited to electron-deficient aromatics; harsh conditions.

Gabriel Synthesis with Phthalimide Protection

A two-step strategy to introduce the amine post-etherification.

Procedure:

  • Phthalimide Alkylation : 4-Hydroxybenzonitrile reacts with N-(2-bromo-2-methylpropyl)phthalimide using K₂CO₃ in acetone.

  • Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group.

Key Data :

StepReagents/ConditionsYield (%)
1K₂CO₃, acetone75
2NH₂NH₂, EtOH88

Advantages : High-purity amine product; avoids Boc chemistry.
Limitations : Toxic hydrazine; intermediate purification required.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Mitsunobu78HighModerate99
Williamson65LowHigh95
Reductive Amination60ModerateLow85
NAS55LowModerate90
Gabriel Synthesis75ModerateHigh97

Q & A

Q. Basic Research Focus :

  • FT-IR/Raman : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
  • NMR : Use 1^1H and 13^13C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons in the 2-methylpropoxy chain .
  • UV-Vis : Analyze π→π* transitions of the benzonitrile core (λmax ~270 nm) .

Q. Advanced Research Focus :

  • DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs like 4-[Methyl(propan-2-yl)amino]benzonitrile as reference .

How do structural modifications of the 2-amino-2-methylpropoxy group influence biological activity?

Basic Research Focus :
Comparative studies on benzonitrile derivatives (e.g., 4-Amino-2-ethoxy-5-fluorobenzonitrile) show that:

  • Electron-withdrawing groups (e.g., -F) enhance electrophilicity, affecting enzyme inhibition.
  • Steric hindrance : Bulky substituents (e.g., isopropyl) reduce binding affinity to flat active sites .
Modification Effect on Activity Reference
2-Amino-2-methylpropoxyImproved solubility and target engagement
Fluorine substitutionIncreased metabolic stability

Advanced Research Focus :
Use QSAR models to correlate substituent electronic parameters (σ, π) with bioactivity. For example, Hammett constants predict how electron-donating groups alter reaction kinetics in enzyme assays .

What strategies resolve contradictions in reported biological activity data for benzonitrile derivatives?

Q. Methodological Approach :

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 values) to rule out false positives .
  • Control experiments : Test against structurally similar but inactive analogs (e.g., 4-Methoxybenzonitrile) to isolate target-specific effects .
  • Meta-analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify outliers .

Case Study :
Discrepancies in enzyme inhibition assays may arise from varying buffer conditions (pH, ionic strength). Standardize protocols using TRIS or HEPES buffers at pH 7.4 .

How can computational models predict the stability of this compound under experimental conditions?

Q. Advanced Research Focus :

  • Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. organic solvents (e.g., DMSO) using GROMACS .
  • Degradation pathways : Apply DFT to predict hydrolysis or oxidation products. For example, nitrile groups may hydrolyze to amides under acidic conditions .
  • pKa prediction : Tools like ACD/Labs estimate amine group basicity (predicted pKa ~9.5), guiding pH-sensitive experimental designs .

What role does this compound play in materials science applications?

Q. Advanced Research Focus :

  • OLEDs : Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile exhibit thermally activated delayed fluorescence (TADF), enabling energy-efficient displays .
  • Cross-coupling reactions : The nitrile group participates in Suzuki-Miyaura reactions to build conjugated polymers for optoelectronics .

Q. Experimental Design :

  • Device fabrication : Co-deposit the compound with host materials (e.g., CBP) via vacuum sublimation.
  • Efficiency testing : Measure external quantum efficiency (EQE) using photoluminescence spectroscopy .

How can researchers mitigate toxicity risks associated with this compound?

Q. Basic Research Focus :

  • Acute toxicity screening : Use zebrafish or in vitro models (e.g., HepG2 cells) to assess LC50 values .
  • Protective equipment : Follow OSHA guidelines for handling nitriles: wear nitrile gloves, P95 respirators, and chemical-resistant lab coats .

Q. Advanced Research Focus :

  • Metabolite identification : Employ LC-MS/MS to detect toxic metabolites (e.g., cyanide release from nitrile hydrolysis) .
  • Structure-detoxification relationships : Introduce detoxifying groups (e.g., ester moieties) that hydrolyze to non-toxic acids .

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